molecular formula C22H21N5OS B2943740 1-benzyl-5-(pyridin-4-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1795295-39-4

1-benzyl-5-(pyridin-4-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2943740
CAS No.: 1795295-39-4
M. Wt: 403.5
InChI Key: WKXLBBBFXTTZGS-UHFFFAOYSA-N
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Description

“1-benzyl-5-pyridin-4-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide” is a chemical compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds containing a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . The process involves the union of a great potential synthetic substances consistently in laboratories around the world . The synthesis of these compounds often involves substituting different pharmacophores in one structure that lead to compounds with expanded antimicrobial action .


Molecular Structure Analysis

The molecular structure of triazoles, including “1-benzyl-5-pyridin-4-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide”, is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

The chemical reactions involving triazoles are diverse and depend on the specific structure of the compound. In general, triazoles can participate in a variety of reactions due to their versatile biological activities .

Scientific Research Applications

Synthesis and Antiviral Activities

A novel route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles, such as pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, demonstrated remarkable antiavian influenza virus activity. These compounds, including structures resembling the core of 1-benzyl-5-pyridin-4-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide, showed significant antiviral activities against bird flu influenza (H5N1), highlighting their potential in antiviral research (Hebishy et al., 2020).

Antitumor and Antibacterial Agents

Thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives were synthesized, showing potent antitumor and antibacterial properties. These compounds, related to the research chemical , were evaluated for their in vitro activity against various cancer cell lines and bacteria, presenting a high degree of activity, especially compounds 16 and 19b, which outperformed standard drugs in tests (Hafez et al., 2017).

Functionalization Reactions and Biological Activity

Research into the functionalization reactions of benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine led to the development of compounds with potential biological activities. This work underscores the versatility of pyrazole and pyridine derivatives (similar to the compound of interest) in synthesizing biologically active molecules, indicating a wide range of possible applications in medicinal chemistry (Yıldırım et al., 2005).

Anticancer Activity

Studies on 4,5,6,7-Tetrahydrothieno-pyridine (THTP) derivatives, including structures akin to the target compound, have revealed a broad spectrum of pharmacological activities. These activities range from antimicrobial to anticancer, highlighting the significant potential of these derivatives in developing new therapeutic agents (Rao et al., 2018).

Inhibitors of Vascular Endothelial Growth Factor Receptor-2

Substituted benzamides were identified as potent and selective inhibitors of VEGFR-2 kinase activity, demonstrating excellent kinase selectivity and in vivo efficacy in cancer models. This research illustrates the potential of compounds related to 1-benzyl-5-pyridin-4-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide in cancer therapy (Borzilleri et al., 2006).

Mechanism of Action

Future Directions

The future directions in the research of triazoles, including “1-benzyl-5-pyridin-4-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide”, involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

Properties

IUPAC Name

1-benzyl-5-pyridin-4-yl-N-(1-thiophen-2-ylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-2-18(19-9-6-14-29-19)24-22(28)20-21(17-10-12-23-13-11-17)27(26-25-20)15-16-7-4-3-5-8-16/h3-14,18H,2,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXLBBBFXTTZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CS1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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